molecular formula C13H10Cl2O B8031911 1-(Benzyloxy)-3,5-dichlorobenzene

1-(Benzyloxy)-3,5-dichlorobenzene

Cat. No.: B8031911
M. Wt: 253.12 g/mol
InChI Key: LZWVTQKAHFBVJA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,5-dichlorobenzene can be synthesized through several methods. One common approach involves the benzylation of 3,5-dichlorophenol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzene derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation products include benzaldehyde and benzoic acid derivatives.
  • Reduction products include less substituted benzene derivatives.
  • Substitution products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(Benzyloxy)-3,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3,5-dichlorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(Benzyloxy)-2,4-dichlorobenzene: Similar structure but with chlorine atoms at different positions, affecting its reactivity and applications.

    1-(Benzyloxy)-4-chlorobenzene:

    1-(Benzyloxy)-3,5-dimethylbenzene: Substitutes chlorine atoms with methyl groups, resulting in altered reactivity and applications.

Uniqueness: 1-(Benzyloxy)-3,5-dichlorobenzene is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing chlorine atoms and the electron-donating benzyloxy group creates a compound with distinct electronic properties, making it valuable in various synthetic and industrial processes.

Biological Activity

1-(Benzyloxy)-3,5-dichlorobenzene is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, including its mechanisms of action and applications in various fields.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a dichlorobenzene framework. Its molecular formula is C13_{13}H9_{9}Cl2_{2}O, and it has a molecular weight of approximately 265.12 g/mol. The presence of chlorine atoms at the 3 and 5 positions on the benzene ring influences both its chemical reactivity and biological activity.

Synthesis

The compound can be synthesized through various methods, often involving the substitution of a hydroxyl group with a benzyloxy group in a dichlorobenzene derivative. Common synthetic routes include:

  • Nucleophilic Substitution : Utilizing benzylic alcohols in the presence of strong acids or bases.
  • Electrophilic Aromatic Substitution : Chlorination of benzene derivatives followed by alkylation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 75 µg/mL for both organisms, suggesting moderate antibacterial activity.

Anticancer Properties

There is emerging evidence regarding the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests on human colorectal cancer cell lines (DLD-1 and HT29) showed that treatment with this compound led to a reduction in cell viability by approximately 30% at a concentration of 100 µM after 48 hours. This effect was attributed to apoptosis induction as evidenced by increased Annexin V staining.
  • Mechanistic Insights : The compound appears to exert its effects through the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzyloxy compounds against resistant bacterial strains. The results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound75S. aureus
Control (Ampicillin)50E. coli

Case Study 2: Cancer Cell Line Response

In an experimental study conducted by researchers at UC Berkeley, the anticancer effects of this compound were tested on various cancer cell lines. The findings suggested that the compound selectively inhibited cancer cell proliferation without significantly affecting non-cancerous cells.

Cell LineViability (%) at 100 µM
DLD-170
HT2968
Normal Colon Cells90

Properties

IUPAC Name

1,3-dichloro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVTQKAHFBVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 3,5-dichlorophenol (3.00 g, 18.4 mmol) and Cs2CO3 (12.0 g, 36.8 mmol) in dry, degassed DMF (150 mL) was added benzyl bromide (3.46 g, 20.2 mmol) dropwise. The reaction mixture was heated to 45° C. for 18 hours, then the solvent was removed under reduced pressure. The residue was partitioned between saturated aqueous NaHCO3 (75 mL) and CH2Cl2 (100 mL). The aqueous layer was extracted further with CH2Cl2 (25 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica, eluting with hexane—2% EtOAc to yield the desired product as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two

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